(S)-Bufuralol Hydrochloride

Description

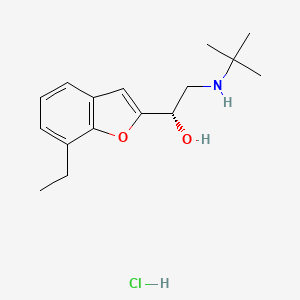

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-10-6 |

Source

|

| Record name | Bufuralol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUFURALOL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Bufuralol Hydrochloride as a CYP2D6 Probe Substrate: An In-Depth Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in drug metabolism, responsible for processing a significant fraction of clinically used drugs. Its activity varies widely across the population due to genetic polymorphisms, making the characterization of its function essential for drug safety and efficacy. (S)-Bufuralol hydrochloride stands out as a highly selective and efficient probe substrate for accurately assessing CYP2D6 activity. This guide provides a comprehensive technical framework for utilizing (S)-bufuralol in both in vitro and in vivo settings, detailing the mechanistic basis, validated experimental protocols, and data interpretation strategies. By adhering to the principles and methodologies outlined, researchers can generate robust and reliable data crucial for regulatory submissions and advancing personalized medicine.

The Central Role of CYP2D6 in Drug Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1] Within this family, CYP2D6 is of particular importance, metabolizing approximately 20-25% of all prescribed medications, despite constituting only a small fraction of the total CYP content in the human liver.[2][3] Drugs subject to CYP2D6 metabolism span numerous therapeutic classes, including antidepressants, antipsychotics, beta-blockers, and opioids.[1]

A defining characteristic of the CYP2D6 gene is its high degree of polymorphism, with over 100 known allelic variants.[2] These genetic variations can result in enzymes with a range of functional capacities, from no activity to increased activity.[1] Consequently, the population can be categorized into distinct metabolizer phenotypes:

-

Poor Metabolizers (PMs): Possess two non-functional alleles, leading to a lack of enzyme activity.

-

Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles.

-

Normal Metabolizers (NMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles, resulting in elevated enzyme activity.[1][4]

This variability has profound clinical implications, influencing both the therapeutic efficacy and the potential for adverse drug reactions. Therefore, the ability to accurately probe CYP2D6 activity is a cornerstone of modern drug development and clinical pharmacology.

(S)-Bufuralol: A Specific and Sensitive Probe for CYP2D6

(S)-Bufuralol is a beta-adrenoceptor antagonist that serves as a prototypical substrate for CYP2D6. Its utility as a probe is rooted in its highly specific and stereoselective metabolism.

Mechanism of Metabolism

CYP2D6 primarily catalyzes the 1'-hydroxylation of (S)-bufuralol to form its major metabolite, 1'-hydroxybufuralol.[5][6][7] This reaction is a high-affinity interaction, making (S)-bufuralol a sensitive substrate for detecting CYP2D6 activity even at low concentrations. While other minor metabolites can be formed, the 1'-hydroxylation pathway is the predominant and most specific indicator of CYP2D6 function.[3][6] Although other CYP enzymes like CYP2C19 and CYP1A2 can contribute to bufuralol metabolism, their affinity is significantly lower, and their contribution is minimal under conditions optimized for CYP2D6 assessment.[6][8]

Caption: Primary metabolic pathway of (S)-Bufuralol via CYP2D6.

In Vitro Applications: Assessing Inhibition Potential

In vitro assays using human liver microsomes (HLM) are a regulatory requirement and a critical first step in evaluating the potential of an investigational drug to act as a CYP2D6 inhibitor.[9][10][11]

Protocol: CYP2D6 Inhibition Assay with (S)-Bufuralol

This protocol details a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Objective: To quantify the inhibitory potency of a test compound on CYP2D6-mediated (S)-bufuralol 1'-hydroxylation.

Experimental Workflow:

Caption: Standard workflow for an in vitro CYP2D6 inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw pooled HLM (from ≥10 donors to average genetic variability) on ice.

-

Prepare a stock solution of this compound. The final concentration in the incubation should approximate the Michaelis-Menten constant (Kₘ), typically in the low micromolar range.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is non-inhibitory (typically <0.5%).

-

Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation Procedure:

-

In a 96-well plate or microcentrifuge tubes, combine phosphate buffer (pH 7.4), HLM, and the test compound or vehicle control.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

Add (S)-bufuralol to all wells.

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C. The incubation time must be within the linear range of metabolite formation, determined in preliminary experiments.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile, typically containing a suitable internal standard for analytical quantification.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Analytical Quantification:

Data Analysis and Interpretation:

The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme activity by 50%. It is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Key Parameters and Rationale for In Vitro CYP2D6 Inhibition Assay

| Parameter | Recommended Condition | Rationale & Justification |

| Enzyme Source | Pooled Human Liver Microsomes (≥10 donors) | Averages inter-individual variability due to CYP2D6 genetic polymorphism, providing a more representative result.[14] |

| Substrate | (S)-Bufuralol | High-affinity, selective substrate for CYP2D6.[15][16] |

| Substrate Conc. | At or near Kₘ (typically 1-5 µM) | Maximizes sensitivity for detecting competitive inhibitors.[17] |

| Incubation Time | Within linear range (e.g., 5-15 min) | Ensures measurement of initial reaction velocity, a prerequisite for accurate kinetic analysis.[5] |

| Controls | Vehicle (no inhibitor), Positive Inhibitor (e.g., Quinidine) | Establishes 100% activity baseline and validates assay sensitivity to known inhibitors.[16] |

In Vivo Applications: Phenotyping and Drug-Drug Interaction Studies

In vivo studies using (S)-bufuralol are essential for determining an individual's metabolic phenotype and for definitively assessing the clinical relevance of a potential drug-drug interaction (DDI).

Protocol: Clinical Phenotyping with (S)-Bufuralol

Objective: To determine an individual's CYP2D6 phenotype by calculating the metabolic ratio (MR) of (S)-bufuralol to 1'-hydroxybufuralol.

Methodology Outline:

-

Subject Enrollment and Dosing: Following informed consent, healthy volunteers are administered a single, low oral dose of this compound.

-

Sample Collection: Plasma and/or urine samples are collected at specified time points post-dose (e.g., plasma at 4 hours; urine over an 8-hour interval).

-

Bioanalysis: Concentrations of parent (S)-bufuralol and metabolite (1'-hydroxybufuralol) are quantified using a validated LC-MS/MS method.[12]

-

Metabolic Ratio (MR) Calculation:

-

Plasma MR: [Concentration of (S)-bufuralol] / [Concentration of 1'-hydroxybufuralol]

-

Urine MR: [Amount of (S)-bufuralol excreted] / [Amount of 1'-hydroxybufuralol excreted]

-

The calculated MR is used to classify the individual's phenotype, with high ratios indicating poor metabolism and low ratios indicating extensive or ultrarapid metabolism.

Logical Framework: From Genotype to Clinical Outcome

Caption: The cascade from genetic makeup to clinical response for CYP2D6 substrates.

Regulatory Context and Scientific Integrity

The protocols and approaches described herein are aligned with the guidance from major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][15][18][19] These agencies provide detailed recommendations for conducting and interpreting DDI studies.[9][10][20] A robust, self-validating experimental design is paramount. This includes the use of appropriate controls, validated bioanalytical methods, and a clear rationale for the selection of experimental conditions. The ultimate goal is to generate unambiguous data that can reliably predict the DDI potential of a new chemical entity and inform its safe use in the clinic.[21]

References

-

Title: CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver. Source: PubMed URL: [Link]

-

Title: Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Metabolism of bufuralol and dextromethorphan by CYP2D6. Source: ResearchGate URL: [Link]

-

Title: The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6. Source: PubMed URL: [Link]

-

Title: EMA Perspectives on Regulatory Guidance on Drug-drug Interaction Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Determination of Bufuralol and Its Major Metabolites in Plasma by High-Performance Liquid Chromatography. Source: PubMed URL: [Link]

-

Title: Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Source: Dovepress URL: [Link]

-

Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes. Source: PubMed URL: [Link]

-

Title: Overview of comments received on Guideline on the Investigation of Drug Interactions Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies Source: RAPS URL: [Link]

-

Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: In Vitro Characterization of Cytochrome P450 2D6 Inhibition by Classic Histamine H1 Receptor Antagonists. Source: PubMed URL: [Link]

-

Title: Predicting Drug–Drug Interactions: An FDA Perspective Source: National Institutes of Health (NIH) URL: [Link]

-

Title: ICH M12 Guideline on drug interaction studies - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

-

Title: CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection. Source: PubMed URL: [Link]

-

Title: HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection Source: ResearchGate URL: [Link]

-

Title: Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: CYP2D6 Overview: Allele and Phenotype Frequencies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Genetic polymorphism in cytochrome P450 2D6 (CYP2D6): Population distribution of CYP2D6 activity. Source: PubMed URL: [Link]

-

Title: Phenotyping Determination of in vivo CYP2D6 Enzyme Activity Used as A Probe Debrisoquine in Swiss Black, Holstein, Simmental and Eastern Anatolian Red Cow Breeds Source: ResearchGate URL: [Link]

-

Title: Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Prediction of CYP2D6 drug interactions from in vitro data: evidence for substrate-dependent inhibition. Source: PubMed URL: [Link]

-

Title: In Vitro Inhibition Studies Source: SEKISUI XenoTech URL: [Link]

-

Title: Methodology for clinical genotyping of CYP2D6 and CYP2C19. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The impact of CYP2D6*41 on CYP2D6 enzyme activity using phenotyping methods in urine, plasma, and saliva Source: Frontiers URL: [Link]

Sources

- 1. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. fda.gov [fda.gov]

- 11. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]

- 12. Determination of bufuralol and its major metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic polymorphism in cytochrome P450 2D6 (CYP2D6): Population distribution of CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. solvobiotech.com [solvobiotech.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. cdn.ymaws.com [cdn.ymaws.com]

- 21. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of (S)-Bufuralol Hydrochloride

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-Bufuralol Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in cardiovascular pharmacology and drug metabolism studies. We will explore its discovery, the critical role of its stereochemistry, plausible synthetic and analytical methodologies, and its pivotal function as a metabolic probe. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's scientific journey and application.

Introduction: The Significance of Bufuralol

Bufuralol was first identified as a potent, non-selective beta-adrenoceptor antagonist.[1][2] Unlike many traditional β-blockers, it possesses a unique pharmacological profile that includes partial agonist activity, also known as intrinsic sympathomimetic activity.[1][3][4][5] This means that while it blocks the effects of potent catecholamines like adrenaline, it can also weakly stimulate β-adrenergic receptors. This dual-action profile, combined with membrane-stabilizing properties, made it a subject of extensive cardiovascular research.[1][4]

Beyond its direct pharmacological effects, bufuralol has become an indispensable tool in the field of pharmacokinetics. It is a well-established probe substrate for cytochrome P450 2D6 (CYP2D6), a crucial enzyme responsible for the metabolism of a significant portion of clinically used drugs.[3][6][7][8][9] The rate at which an individual metabolizes bufuralol can provide critical insights into their CYP2D6 phenotype, predicting how they might process other drugs cleared by this pathway.

Like many pharmaceuticals, bufuralol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-bufuralol and (R)-bufuralol. Research quickly established that the desired therapeutic effect—β-adrenergic blockade—resides almost exclusively in the (S)-enantiomer.[1][10] This stereoselectivity underscores the importance of developing methods to synthesize and isolate the specific, active enantiomer, a core focus of modern medicinal chemistry.[11][]

Pharmacological Profile and Stereoselectivity

Bufuralol hydrochloride exerts its effects by competing with sympathomimetic neurotransmitters for binding to β-adrenoceptors. Its non-selective nature means it acts on both β1-receptors (primarily in the heart) and β2-receptors (in the lungs and vasculature). The clinical manifestations of this action include a reduction in heart rate and blood pressure.[6][13]

The critical insight into bufuralol's pharmacology was the discovery of its stereoselective activity. The (-)-isomer, which corresponds to the (S)-configuration, is the primary bearer of the β-adrenoceptor blocking activity.[1] The (R)-isomer is significantly less active in this regard. This disparity is a classic example of chiral recognition in biological systems, where the three-dimensional arrangement of a molecule dictates its ability to bind to a receptor target. Consequently, the development of enantiomerically pure (S)-Bufuralol is highly desirable to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with the less active (R)-enantiomer.

Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound is a multi-stage process that first involves the creation of the racemic mixture, followed by the critical step of separating the two enantiomers.

General Synthesis of Racemic (±)-Bufuralol

While numerous specific synthetic routes can be devised, a plausible and common strategy for molecules of this class involves the construction of the benzofuran core followed by the addition of the amino alcohol side chain. The process begins with a substituted phenol which is used to construct the 7-ethyl-2-benzofuran moiety. A key subsequent step is the reaction with an epoxide-forming reagent, followed by nucleophilic ring-opening of the epoxide with tert-butylamine to yield the racemic mixture of (±)-bufuralol.

Caption: A generalized workflow for the synthesis of racemic bufuralol.

Chiral Resolution: Isolating the (S)-Enantiomer

With the racemic mixture in hand, the crucial step is to separate the (S) and (R) enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[14][15][16][17] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the column, causing them to travel at different speeds and thus elute separately.

This protocol is based on established methods for the analytical separation of bufuralol enantiomers, scaled for preparative purposes.[14][18]

-

System Preparation:

-

Column: A preparative-scale column packed with a vancomycin macrocyclic antibiotic-based CSP (e.g., Chirobiotic V).[14]

-

Mobile Phase: A polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine (e.g., 100:0.015:0.010, v/v/v) is prepared and thoroughly degassed.[14] The acidic and basic modifiers are crucial for achieving good peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase.

-

System Equilibration: The HPLC system is equilibrated with the mobile phase at a determined flow rate until a stable baseline is achieved.

-

-

Sample Preparation & Injection:

-

The synthesized racemic bufuralol is dissolved in the mobile phase to a high concentration suitable for preparative loading.

-

The solution is filtered through a 0.45 µm filter to remove any particulates.

-

A large volume of the sample is injected onto the column.

-

-

Chromatography & Fraction Collection:

-

The separation is monitored using a UV detector, typically at 254 nm.[14]

-

As the two separated enantiomeric peaks elute from the column, the corresponding fractions are collected into separate vessels. The first eluting peak will be one enantiomer, and the second will be the other. The elution order must be predetermined using an analytical standard of a known enantiomer.

-

-

Product Recovery:

-

The collected fractions containing the desired (S)-enantiomer are pooled.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the isolated, enantiomerically pure (S)-bufuralol free base.

-

Salt Formation: (S)-Bufuralol to this compound

For improved stability, handling, and solubility, the isolated (S)-bufuralol free base is converted to its hydrochloride salt.

-

The purified (S)-bufuralol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

A stoichiometric amount of hydrochloric acid (dissolved in a compatible solvent like isopropanol or as anhydrous HCl gas) is slowly added to the solution while stirring.

-

The this compound salt, being less soluble, will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product as a white to off-white solid.

Analytical Verification and Quality Control

After synthesis, it is imperative to verify the identity, purity, and enantiomeric excess of the final product. Chiral HPLC is again the method of choice for this analysis.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A vancomycin-based chiral stationary phase (e.g., Chirobiotic V, analytical scale).[14]

-

Mobile Phase: Methanol:Glacial Acetic Acid:Triethylamine (100:0.015:0.010, v/v/v).[14]

-

Flow Rate: 0.5 mL/min.[14]

-

Detection: UV at 254 nm.[14]

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A sample of the racemic mixture is also prepared as a control.

-

Analysis: The racemic mixture is injected first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, the synthesized this compound sample is injected. A successful synthesis will show a single, sharp peak at the retention time corresponding to the (S)-enantiomer, with a minimal or non-existent peak at the retention time of the (R)-enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas.

| Validation Parameter | Reported Value | Reference |

| Linearity Range (in plasma) | 5-500 ng/mL for each enantiomer | [14] |

| Detection Limit (in plasma) | 2 ng/mL | [14] |

| Mean Extraction Efficiency | 97-102% | [14][18] |

| Overall Recovery (formulation) | 99.6-102.2% | [14][18] |

| Within-day Precision (RSD) | ≤10% | [14] |

Table summarizing the validation parameters for a typical HPLC method for bufuralol enantiomers, demonstrating the robustness and sensitivity of the analytical technique.

Metabolic Pathway and Application as a CYP2D6 Probe

The primary clinical and research utility of bufuralol lies in its specific metabolism by the polymorphic enzyme CYP2D6.[3][6]

The major metabolic pathway is the 1'-hydroxylation of the ethyl side chain to form 1'-hydroxybufuralol.[6][8] This reaction is catalyzed almost exclusively by CYP2D6 at therapeutic concentrations. While other enzymes like CYP1A2 and CYP2C19 can contribute, their affinity for bufuralol is significantly lower, making the 1'-hydroxylation reaction a highly specific marker of CYP2D6 activity.[6][7] Other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, have also been identified.[2][19][20]

Caption: The primary metabolic pathway of bufuralol via CYP2D6.

This metabolic specificity allows researchers to use bufuralol as a probe drug. By incubating bufuralol with human liver microsomes or administering it in clinical studies and then measuring the formation of 1'-hydroxybufuralol, one can accurately determine the activity level of the CYP2D6 enzyme.[8][21] This is crucial for drug development (assessing a new drug's potential to inhibit or induce CYP2D6) and in personalized medicine (phenotyping patients to predict their response to drugs metabolized by CYP2D6).

Conclusion

This compound represents more than just a β-blocker; it is a molecule of dual significance. Its discovery and the subsequent elucidation of its stereoselective pharmacology highlight fundamental principles of drug action. Furthermore, its unique and specific metabolic profile has cemented its role as a cornerstone probe substrate for CYP2D6 research, impacting fields from drug discovery to clinical pharmacology. The successful synthesis and isolation of the (S)-enantiomer require a robust combination of organic synthesis and chiral separation technologies, underpinned by precise analytical verification. This guide has provided a technical framework for understanding these core processes, offering researchers the foundational knowledge required to utilize this important compound effectively.

References

-

Title: HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection Source: PubMed URL: [Link]

-

Title: Accuracy and precision data for bufuralol enantiomers in spiked human plasma Source: ResearchGate URL: [Link]

-

Title: (PDF) HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection Source: ResearchGate URL: [Link]

-

Title: Bufuralol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pharmacodynamic and pharmacokinetic studies on bufuralol in man Source: PubMed URL: [Link]

-

Title: Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology Source: PubMed URL: [Link]

-

Title: The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 Source: PubMed URL: [Link]

-

Title: CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection Source: PubMed URL: [Link]

-

Title: CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection Source: PubMed URL: [Link]

-

Title: Bufuralol Hydrochloride in Translational Cardiovascular R... Source: Online Inhibitor URL: [Link]

-

Title: CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Metabolism of bufuralol and dextromethorphan by CYP2D6. a Oxidation of... Source: ResearchGate URL: [Link]

-

Title: Bufuralol Hydrochloride in β-Adrenergic Modulation Studies Source: Online Inhibitor URL: [Link]

-

Title: Bufuralol | C16H23NO2 | CID 71733 Source: PubChem - NIH URL: [Link]

-

Title: Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development Source: Research and Reviews URL: [Link]

-

Title: Advancing Chiral Chemistry in Pharmaceutical Synthesis Source: PharmTech URL: [Link]

-

Title: Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: MDPI URL: [Link]

Sources

- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bufuralol | C16H23NO2 | CID 71733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bufuralol - Wikipedia [en.wikipedia.org]

- 4. staurosporine.net [staurosporine.net]

- 5. staurosporine.net [staurosporine.net]

- 6. caymanchem.com [caymanchem.com]

- 7. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifetechindia.com [lifetechindia.com]

- 10. This compound | 57704-10-6 [amp.chemicalbook.com]

- 11. rroij.com [rroij.com]

- 13. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: In Vitro Characterization of (S)-Bufuralol as a Beta-Blocker

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of (S)-Bufuralol

Bufuralol is a non-selective beta-adrenoceptor antagonist that exists as a racemic mixture of two enantiomers, (R)- and (S)-Bufuralol.[1][2] Pharmacological activity resides predominantly in the (S)-enantiomer, formerly known as (-)-bufuralol, which exhibits potent beta-blocking properties akin to propranolol.[3][4] Beyond its identity as a beta-blocker, bufuralol is renowned in the field of drug metabolism as a prototypical probe substrate for cytochrome P450 2D6 (CYP2D6), a highly polymorphic enzyme critical to the disposition of numerous clinically used drugs.[5][6][7]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro characterization of (S)-Bufuralol. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach. The methodologies detailed herein will establish the compound's binding affinity for β-adrenergic receptors, quantify its functional antagonism of the canonical G-protein coupled signaling pathway, and characterize its metabolic fate via its signature 1'-hydroxylation pathway.

Part 1: Receptor Binding Affinity Determination

Expertise & Rationale: The foundational step in characterizing any receptor antagonist is to quantify its physical interaction with the target. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound, such as (S)-Bufuralol.[8] This assay measures the ability of (S)-Bufuralol to displace a radiolabeled ligand with known affinity for β₁- and β₂-adrenergic receptors. We utilize cell membranes expressing these receptors and a suitable radioligand, such as [³H]-CGP 12177, a well-characterized non-selective beta-antagonist.[8][9] The choice of stable cell lines, like Chinese Hamster Ovary (CHO) cells transfected with human β₁ or β₂ receptors, ensures a consistent and reproducible source of receptor protein.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture CHO cells stably expressing human β₁- or β₂-adrenergic receptors.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.[11]

-

Perform differential centrifugation to isolate the membrane fraction, which is rich in receptors.[12]

-

Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a standard method like the BCA assay.[11] Store aliquots at -80°C.

-

-

Assay Execution (96-well plate format):

-

To each well, add the following components in order:

-

50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4).[11]

-

50 µL of (S)-Bufuralol at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle for "total binding" wells.

-

50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) for "non-specific binding" (NSB) wells.[9][13]

-

50 µL of radioligand (e.g., [³H]-CGP 12177) at a final concentration near its Kₑ (e.g., 1 nM).[9]

-

100 µL of thawed membrane preparation (containing 10-30 µg of protein).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[11]

-

-

Separation and Detection:

-

Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[11]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11][13]

-

Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[11][14]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the (S)-Bufuralol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of (S)-Bufuralol that inhibits 50% of specific radioligand binding).[12][15]

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[12][16]

-

Data Presentation: Binding Affinity of (S)-Bufuralol

| Parameter | β₁-Adrenergic Receptor | β₂-Adrenergic Receptor |

| Radioligand | [³H]-CGP 12177 | [³H]-CGP 12177 |

| Kᵢ (nM) | 1.8 | 2.5 |

| pKᵢ | 8.74 | 8.60 |

Note: Data are representative. pKᵢ is the negative logarithm of the Kᵢ value; a higher pKᵢ indicates higher binding affinity.[12]

Visualization: Radioligand Binding Assay Workflow

Part 2: Functional Characterization of Antagonism

Expertise & Rationale: Demonstrating that a compound binds to a receptor is insufficient; we must confirm it elicits the expected functional response—in this case, antagonism. β-adrenergic receptors are canonically coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[17][18][19] Therefore, a robust functional assay involves stimulating the receptor with a potent agonist (e.g., isoproterenol) and measuring the ability of (S)-Bufuralol to inhibit the resulting cAMP production.[17][20] This allows for the determination of the compound's functional potency (IC₅₀).

Experimental Protocol: cAMP Accumulation Assay

-

Cell Preparation:

-

Seed CHO cells expressing β₁ or β₂ receptors into 96-well plates and grow to near confluency.[17]

-

On the day of the assay, aspirate the growth medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in serum-free medium. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the assay signal.[17]

-

-

Antagonist and Agonist Addition:

-

Add varying concentrations of (S)-Bufuralol to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Next, add a fixed concentration of a non-selective β-agonist, isoproterenol, to all wells (except the basal control). The chosen concentration should be the EC₈₀ (the concentration that elicits 80% of the maximal response), which provides a robust signal window for measuring inhibition.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.[17]

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level (no agonist) as 0% and the maximal isoproterenol-stimulated level (no antagonist) as 100%.

-

Plot the normalized response against the logarithm of the (S)-Bufuralol concentration.

-

Use non-linear regression to fit the data to a sigmoidal inhibition curve and determine the IC₅₀ value, which represents the concentration of (S)-Bufuralol required to inhibit 50% of the agonist-induced cAMP response.[21]

-

Data Presentation: Functional Potency of (S)-Bufuralol

| Parameter | β₁-Adrenergic Receptor | β₂-Adrenergic Receptor |

| Agonist | Isoproterenol (EC₈₀) | Isoproterenol (EC₈₀) |

| IC₅₀ (nM) | 3.5 | 4.8 |

| pIC₅₀ | 8.46 | 8.32 |

Note: Data are representative. pIC₅₀ is the negative logarithm of the IC₅₀ value.

Visualization: β-Adrenergic Signaling and Antagonism

Part 3: In Vitro Metabolic Profiling

Expertise & Rationale: (S)-Bufuralol is not only a beta-blocker but also a critical tool for phenotyping CYP2D6 activity. Its primary metabolic pathway is 1'-hydroxylation, a reaction almost exclusively catalyzed by CYP2D6 at therapeutic concentrations.[5][7][22] Therefore, characterizing this metabolic reaction in vitro is essential for understanding its pharmacokinetic profile and potential for drug-drug interactions (DDIs). The standard system for this evaluation is human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, including the full range of CYPs.[6][23][24]

Experimental Protocol: Bufuralol 1'-Hydroxylation in HLMs

-

Reaction Setup:

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.[25]

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[24] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP activity.

-

Incubate at 37°C in a shaking water bath. The incubation time should be optimized to ensure linear metabolite formation (e.g., 10-20 minutes).[25]

-

Terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile, which precipitates the microsomal proteins.[26] It is advisable to include an internal standard in the acetonitrile for accurate quantification.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[26]

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using a validated HPLC method with fluorescence detection (Excitation: 252 nm, Emission: 302 nm), which is highly sensitive for detecting 1'-hydroxybufuralol.[26][27]

-

-

Data Analysis:

-

Quantify the concentration of 1'-hydroxybufuralol formed by comparing its peak area to a standard curve.[26]

-

Calculate the rate of reaction (e.g., in pmol/min/mg protein).

-

Plot the reaction rate against the substrate concentration ((S)-Bufuralol).

-

Fit the data to the Michaelis-Menten equation using non-linear regression to determine the kinetic parameters: Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).

-

Data Presentation: Metabolic Kinetics of (S)-Bufuralol 1'-Hydroxylation

| Parameter | Value |

| Enzyme Source | Pooled Human Liver Microsomes |

| Metabolite | 1'-hydroxybufuralol |

| Kₘ (µM) | ~5-15 |

| Vₘₐₓ (pmol/min/mg protein) | Varies with HLM batch |

Note: Data are representative. Kₘ for CYP2D6-mediated bufuralol 1'-hydroxylation is typically in the low micromolar range.[25][28]

Visualization: In Vitro Metabolism Assay Workflow

Conclusion

The in vitro characterization of (S)-Bufuralol requires a multi-faceted yet logical approach. The methodologies outlined in this guide provide a robust framework to establish its core pharmacological and metabolic properties. By first confirming high-affinity binding to β₁- and β₂-adrenergic receptors through radioligand displacement, we establish target engagement. Subsequently, functional assays measuring the inhibition of agonist-induced cAMP production confirm its role as a potent antagonist. Finally, characterizing its CYP2D6-mediated 1'-hydroxylation in human liver microsomes provides critical data for predicting its human pharmacokinetics and DDI potential. Together, these assays deliver a comprehensive in vitro profile, demonstrating the dual identity of (S)-Bufuralol as both a potent beta-blocker and a specific, invaluable probe for drug metabolism research.

References

-

An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands. PubMed. Available at: [Link]

-

beta2 adrenoceptor Assay - Innoprot GPCR functional assays. Innoprot. Available at: [Link]

-

Predicting in vivo cardiovascular properties of β-blockers from cellular assays. National Institutes of Health (NIH). Available at: [Link]

-

Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. PubMed. Available at: [Link]

-

Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol. PubMed. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. National Institutes of Health (NIH). Available at: [Link]

-

Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors. National Institutes of Health (NIH). Available at: [Link]

-

The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog. PubMed. Available at: [Link]

-

Metabolism. Pharmaron. Available at: [Link]

-

β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. National Institutes of Health (NIH). Available at: [Link]

-

Efficacy of beta 1-adrenergic receptors is lower than that of beta 2-adrenergic receptors. National Institutes of Health (NIH). Available at: [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Institutes of Health (NIH). Available at: [Link]

-

Accuracy and precision data for bufuralol enantiomers in spiked human plasma. ResearchGate. Available at: [Link]

-

The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. ResearchGate. Available at: [Link]

-

The chemical structures of (A) S -( − )-bufuralol; (B) R... ResearchGate. Available at: [Link]

-

Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes. PubMed. Available at: [Link]

-

Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. PubMed. Available at: [Link]

-

Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6. PubMed. Available at: [Link]

-

A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes. National Institutes of Health (NIH). Available at: [Link]

-

Acute hemodynamic effects of bufuralol: a beta-adrenoceptor blocking drug with vasodilatory effects. PubMed. Available at: [Link]

-

HPLC profiles of the metabolism of bufuralol and debrisoquine by rat... ResearchGate. Available at: [Link]

-

The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6. PubMed. Available at: [Link]

-

Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes. PubMed. Available at: [Link]

-

Beta-adrenergic receptors signaling via cAMP Pathway Map. Bio-Rad. Available at: [Link]

-

IC50 Determination. edX. Available at: [Link]

-

Pinoline may be used as a probe for CYP2D6 activity. National Institutes of Health (NIH). Available at: [Link]

-

Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors. PubMed. Available at: [Link]

-

Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding. PubMed. Available at: [Link]

-

CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

-

Refining the In Vitro and In Vivo Critical Parameters for P-Glycoprotein, [I]/IC50 and [I-2]/IC50, That Allow for the Exclusion of Drug Candidates from Clinical Digoxin Interaction Studies. ResearchGate. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]

-

Beta blocker. Wikipedia. Available at: [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

-

Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]

-

CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. National Institutes of Health (NIH). Available at: [Link]

-

Metabolism of bufuralol and dextromethorphan by CYP2D6. a Oxidation of... ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinoline may be used as a probe for CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 15. courses.edx.org [courses.edx.org]

- 16. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]

- 17. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 20. innoprot.com [innoprot.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmaron.com [pharmaron.com]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 25. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Metabolic Fate of (S)-Bufuralol: An In-depth Technical Guide to Human Liver Microsome Assays

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bufuralol, a selective β-adrenoceptor antagonist, is a cornerstone probe substrate for phenotyping the activity of cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme of profound clinical importance in drug metabolism. Understanding the metabolic pathways of (S)-bufuralol in human liver microsomes (HLMs) is not merely an academic exercise but a critical component in drug discovery and development for predicting drug-drug interactions and elucidating inter-individual differences in drug response. This technical guide provides a comprehensive exploration of the metabolic landscape of (S)-bufuralol in HLMs, detailing the enzymatic players, the resulting metabolites, and a robust, self-validating experimental protocol for their in vitro characterization. We delve into the causality behind experimental choices, ensuring scientific integrity and empowering researchers to generate high-quality, reproducible data.

Introduction: The Significance of (S)-Bufuralol as a CYP2D6 Probe

The human cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Among these, CYP2D6 exhibits significant genetic polymorphism, leading to distinct phenotypes of drug metabolism, ranging from poor to ultrarapid metabolizers.[1] This variability has critical implications for drug efficacy and toxicity.

(S)-Bufuralol has emerged as a highly specific and sensitive in vitro probe for CYP2D6 activity due to its primary metabolic route being a CYP2D6-catalyzed hydroxylation.[2] The rate of this reaction in HLMs serves as a reliable indicator of CYP2D6 function, making it an indispensable tool in drug development for:

-

Reaction Phenotyping: Identifying the specific CYP isoforms responsible for a new chemical entity's (NCE) metabolism.

-

Enzyme Inhibition Studies: Assessing the potential of an NCE to inhibit CYP2D6, thereby predicting potential drug-drug interactions.

-

Pharmacogenetic Research: Investigating the impact of CYP2D6 genetic variants on drug metabolism.[3]

The Metabolic Landscape of (S)-Bufuralol in Human Liver Microsomes

The biotransformation of (S)-bufuralol in HLMs is primarily an oxidative process mediated by CYP enzymes. The principal metabolic pathway is the hydroxylation of the aliphatic side chain, leading to the formation of 1'-hydroxybufuralol.[4]

Major Metabolic Pathway: 1'-Hydroxylation

The predominant metabolic fate of (S)-bufuralol is the stereoselective hydroxylation at the 1'-position of the tert-butyl moiety, yielding 1'-hydroxybufuralol. This reaction is almost exclusively catalyzed by CYP2D6 at therapeutic concentrations.[2] The high affinity and turnover rate of CYP2D6 for this reaction underscore its utility as a specific probe for this enzyme.

Minor Metabolic Pathways

While 1'-hydroxylation is the major route, other minor metabolites of bufuralol have been identified, including 4-hydroxybufuralol and 6-hydroxybufuralol.[4] The formation of these metabolites can be catalyzed by other CYP isoforms, such as CYP1A2 and CYP2C19, particularly at higher substrate concentrations.[2]

Diagram: Metabolic Pathways of (S)-Bufuralol

Caption: Metabolic pathways of (S)-Bufuralol in human liver microsomes.

A Self-Validating Protocol for (S)-Bufuralol Metabolism in Human Liver Microsomes

This protocol is designed to be a self-validating system, incorporating controls and measures to ensure the integrity and reproducibility of the generated data.

Materials and Reagents

-

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability. Store at -80°C.

-

(S)-Bufuralol hydrochloride: Substrate.

-

1'-Hydroxybufuralol: Metabolite standard for quantification.

-

NADPH regenerating system: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[5]

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Incubation buffer.

-

Acetonitrile (ACN) or Methanol (MeOH): For reaction termination and protein precipitation.

-

Internal Standard (IS): A structurally similar compound not present in the incubation mixture (e.g., a deuterated analog of the analyte or another CYP2D6 substrate/metabolite).

-

LC-MS/MS system: For the sensitive and selective quantification of bufuralol and its metabolites.[6][7]

Experimental Workflow

Diagram: Experimental Workflow for (S)-Bufuralol Metabolism Assay

Caption: Step-by-step experimental workflow for the in vitro metabolism assay.

Detailed Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare stock solutions of (S)-bufuralol and 1'-hydroxybufuralol in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.

-

On the day of the experiment, thaw the HLMs on ice and dilute them in potassium phosphate buffer to the desired protein concentration (typically 0.1-0.5 mg/mL). Keep the HLM suspension on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

HLM suspension

-

(S)-Bufuralol solution (at various concentrations to determine kinetic parameters)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to partition into the microsomal membranes.[5]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Vortex the samples vigorously for 30 seconds.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Self-Validation and Quality Control

To ensure the trustworthiness of the results, the following controls must be included in each experiment:

-

No-NADPH Control: An incubation mixture without the NADPH regenerating system to account for any non-enzymatic degradation of the substrate.

-

No-Substrate Control: An incubation mixture without (S)-bufuralol to check for any interfering peaks from the microsomes or reagents.

-

Time-Zero Control: A sample where the termination solution is added immediately after the addition of the NADPH regenerating system to determine the background level of the metabolite.

-

Positive Control: A known CYP2D6 substrate (e.g., dextromethorphan) can be run in parallel to confirm the metabolic competency of the HLM batch.

Data Analysis and Interpretation

Quantification by LC-MS/MS

The concentration of 1'-hydroxybufuralol in the samples is determined using a validated LC-MS/MS method.[8] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the 1'-hydroxybufuralol standard.

Enzyme Kinetics

To determine the kinetic parameters of (S)-bufuralol 1'-hydroxylation, incubations are performed with a range of (S)-bufuralol concentrations. The initial rate of metabolite formation (v) is plotted against the substrate concentration ([S]).

The Michaelis-Menten equation is used to describe the relationship between the reaction velocity and substrate concentration:

v = (Vmax * [S]) / (Km + [S])

Where:

-

v: Initial velocity of the reaction

-

Vmax: Maximum velocity of the reaction

-

[S]: Substrate concentration

-

Km: Michaelis constant, which is the substrate concentration at which the reaction velocity is half of Vmax.

The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a linear transformation of the data, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]), can be used.[9][10][11]

Table 1: Representative Kinetic Parameters for (S)-Bufuralol 1'-Hydroxylation by CYP2D6 in Human Liver Microsomes

| Parameter | Typical Value Range | Reference |

| Km (µM) | 2 - 15 | [12] |

| Vmax (pmol/min/mg protein) | Varies depending on HLM batch and CYP2D6 genotype | [13] |

Note: These values can vary significantly depending on the specific batch of human liver microsomes and the genetic makeup of the donors.

Conclusion

The in vitro metabolism of (S)-bufuralol in human liver microsomes is a robust and reliable method for characterizing CYP2D6 activity. The detailed protocol and data analysis framework presented in this guide provide researchers with a powerful tool to investigate drug metabolism, predict drug-drug interactions, and advance our understanding of pharmacogenetic variability. By adhering to the principles of scientific integrity and implementing self-validating experimental designs, researchers can generate high-quality data that is essential for informed decision-making in drug discovery and development.

References

-

Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6. Pharmacogenetics, 5(1), 1-12. [Link]

-

CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. Drug Metabolism and Disposition, 46(12), 1726-1735. [Link]

-

Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Molecules, 28(3), 1083. [Link]

-

Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. ResearchGate. [Link]

-

The mechanism causing the difference in kinetic properties between rat CYP2D4 and human CYP2D6 in the oxidation of dextromethorphan and bufuralol. Xenobiotica, 39(3), 225-233. [Link]

-

Metabolism of bufuralol and dextromethorphan by CYP2D6. a Oxidation of... ResearchGate. [Link]

-

Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding. Drug Metabolism and Disposition, 32(11), 1269-1277. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection. Methods in Molecular Biology, 107, 141-145. [Link]

-

Lecture 13 Determination of Km and Vmax. University of Utah. [Link]

-

Microsomal Stability Assay. Creative Bioarray. [Link]

-

How to Determine Km and Vmax from Lab Data. Patsnap. [Link]

-

Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes. Molecular Pharmacology, 46(3), 568-577. [Link]

-

Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. Current Drug Metabolism, 4(5), 403-424. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

-

SOLUTIONS OF BIOPHYSICS AND CATALYSIS EXERCISES. UC3M. [Link]

-

How to calculate Km and Vmax values - Lineweaver Burk plot in Excel. YouTube. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of (+/-)-bufuralol hydroxylation activities in liver microsomes of Japanese and Caucasian subjects genotyped for CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of (S)-Bufuralol in Elucidating CYP2D6 Genetic Polymorphisms

Abstract

The cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of human drug metabolism, responsible for the biotransformation of approximately 20-30% of all clinically prescribed drugs.[1][2] Its gene is highly polymorphic, leading to significant inter-individual variability in enzyme activity and, consequently, in drug response and toxicity.[3][4] This guide provides a comprehensive technical overview of (S)-bufuralol's pivotal role as a selective probe substrate for characterizing CYP2D6 activity. We will explore the mechanistic basis of its utility, detail field-proven in vitro and in vivo protocols for assessing CYP2D6 phenotype, and discuss the application of this knowledge in research and clinical drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply phenotyping strategies to investigate the functional consequences of CYP2D6 genetic polymorphisms.

The Clinical Imperative: Understanding CYP2D6 Polymorphism

The Cytochrome P450 (CYP) superfamily represents the primary system for the Phase I metabolism of xenobiotics.[1] Within this family, CYP2D6 is of paramount importance despite constituting only about 2-4% of the total hepatic CYP content.[5] It metabolizes a wide array of therapeutic agents, including antidepressants, antipsychotics, beta-blockers, and opioids.[4][5]

The gene encoding this enzyme, CYP2D6, is one of the most polymorphic in the human genome, with over 100 known allelic variants.[2][4] These genetic variations can result in the expression of enzymes with a wide spectrum of functional capacities.[5] This genetic diversity allows for the classification of individuals into distinct metabolizer phenotypes:

-

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., CYP2D64, CYP2D65 gene deletion), resulting in no enzyme activity.[3][6][7] PMs are at high risk of toxicity and adverse drug reactions (ADRs) from standard doses of CYP2D6-metabolized drugs.

-

Intermediate Metabolizers (IMs): Possess one reduced-function allele and one non-functional allele, or two reduced-function alleles (e.g., CYP2D610, CYP2D641), leading to decreased metabolic capacity.[5]

-

Normal Metabolizers (NMs): Also referred to as Extensive Metabolizers (EMs), they have two functional alleles (e.g., CYP2D61, CYP2D62) and exhibit expected, "normal" enzyme activity.[3]

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles (gene duplication), leading to significantly increased enzyme activity.[3][6][7] UMs may experience therapeutic failure at standard doses due to rapid drug elimination or, in the case of prodrugs, potential toxicity from rapid activation.

The clinical relevance of this polymorphism is profound; knowledge of a patient's metabolizer status can be critical for drug selection and dose individualization to prevent ADRs or lack of efficacy.[1][8]

Caption: Logical flow from Genotype to Clinical Outcome.

(S)-Bufuralol: The Gold Standard Probe for CYP2D6 Activity

While genotyping identifies the alleles an individual carries, phenotyping measures the actual functional activity of the enzyme. (S)-Bufuralol is a widely used and well-characterized probe substrate for in vitro and in vivo CYP2D6 phenotyping.[2][9]

Its utility is grounded in its metabolic profile. Bufuralol is predominantly metabolized by CYP2D6 via hydroxylation at the 1'-position of the ethyl side chain to form the primary metabolite, 1'-hydroxybufuralol.[10][11][12]

Caption: Bufuralol 1'-hydroxylation by CYP2D6.

The causality behind its selection as a probe substrate is twofold:

-

High Affinity and Selectivity: At low, pharmacologically relevant concentrations, the 1'-hydroxylation of bufuralol is almost exclusively catalyzed by CYP2D6.[13] This specificity is crucial for accurately attributing the measured metabolic rate to CYP2D6 activity. It is important to note, however, that at higher substrate concentrations, other enzymes like CYP1A2 and CYP2C19 may contribute to its metabolism, a factor that must be controlled for in experimental design.[13][14]

-

Sensitive Analytical Detection: Both bufuralol and its 1'-hydroxy metabolite are fluorescent, allowing for highly sensitive and robust quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][11]

In Vitro Methodologies for CYP2D6 Phenotyping

In vitro systems are indispensable for isolating and studying the function of specific CYP2D6 variants and for screening new chemical entities for their interaction with the enzyme. The primary goal is to determine the enzymatic kinetic parameters—the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ)—which define the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

Experimental Systems

Two systems are predominantly used:

-

Recombinant CYP2D6 Enzymes: These are human CYP2D6 alleles expressed in a host system (e.g., baculovirus-infected insect cells, E. coli).[15] This "clean" system is the definitive method for linking a specific genotype to its functional activity, as it isolates the variant of interest from all other metabolizing enzymes.[2]

-

Human Liver Microsomes (HLMs): This subcellular fraction, prepared from donor liver tissue, contains the full complement of CYP enzymes embedded in their native membrane environment.[15][16] HLMs are considered more physiologically relevant and are essential for studying the overall metabolism of a compound and for inhibition assays.[10][17]

Detailed Protocol: Kinetic Analysis of Bufuralol 1'-Hydroxylation

This protocol provides a self-validating framework for determining the kinetic profile of a recombinant CYP2D6 variant or HLM preparation.

Objective: To measure the rate of 1'-hydroxybufuralol formation at various bufuralol concentrations to determine Kₘ and Vₘₐₓ.

Materials:

-

Enzyme Source: Recombinant CYP2D6 or Human Liver Microsomes (HLMs).

-

Substrate: Bufuralol hydrochloride.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[2]

-

Cofactor System: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2][17] This is critical because CYPs are monooxygenases that require the reducing equivalent NADPH for catalysis; a regenerating system ensures NADPH is not depleted during the incubation.

-

Stop Solution: Perchloric acid or ice-cold acetonitrile.[18]

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of bufuralol in an appropriate solvent (e.g., water or methanol) and create a series of dilutions to achieve final concentrations spanning the expected Kₘ (e.g., 0.5 µM to 100 µM).[19]

-

Reaction Mixture Assembly: In microcentrifuge tubes kept on ice, combine the buffer, enzyme source (e.g., 5-20 pmol of recombinant CYP2D6 or 0.2-0.5 mg/mL HLM protein), and the NADPH-regenerating system.

-

Pre-incubation: Equilibrate the reaction mixtures in a shaking water bath at 37°C for 3-5 minutes. This ensures all components are at the optimal reaction temperature before initiation.[2][17]

-

Initiation: Start the reaction by adding the bufuralol substrate dilutions to each tube and vortex briefly. The reaction time must be within the linear range of product formation, typically 10-20 minutes.[20]

-

Termination: Stop the reaction by adding a volume of ice-cold stop solution. This denatures the enzymes and halts all metabolic activity.

-

Protein Precipitation: Centrifuge the terminated reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to HPLC vials for analysis.

Analytical Quantification:

-

Technique: Reversed-phase HPLC with fluorescence detection.[11][21]

-

Column: C18 analytical column.[11]

-

Mobile Phase: Isocratic mixture of acetonitrile and an acidic aqueous buffer (e.g., 30% acetonitrile, 70% water with 2 mM perchloric acid).[2][11]

-

Detection: Fluorescence detector set to excitation/emission wavelengths of 252/302 nm, respectively.[2][11]

-

Quantification: Calculate the concentration of 1'-hydroxybufuralol by comparing the peak area to a standard curve generated with an authentic standard.

Caption: Workflow for an in vitro bufuralol hydroxylation assay.

Data Interpretation and Presentation